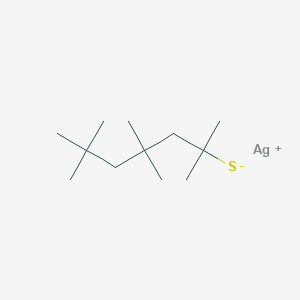
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is a chemical compound that consists of a silver ion coordinated with a thiolate ligand derived from 2,4,4,6,6-pentamethylheptane-2-thiol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate typically involves the reaction of silver nitrate with 2,4,4,6,6-pentamethylheptane-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
AgNO3+C7H7S→AgS-C7H7+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other thiols or phosphines.
Major Products Formed
Oxidation: Disulfides and silver oxide.
Reduction: Metallic silver and the corresponding thiol.
Substitution: New silver-thiolate complexes with different ligands.
科学的研究の応用
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate has several scientific research applications:
Materials Science: Used in the synthesis of silver nanoparticles and nanocomposites.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: Investigated for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of conductive inks and coatings.
作用機序
The mechanism of action of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate involves the interaction of the silver ion with biological molecules or substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalysis, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.
類似化合物との比較
Similar Compounds
- Silver;2,2,4,6,6-pentamethylheptane-2-thiolate
- Silver;2,4,4,6,6-tetramethylheptane-2-thiolate
- Silver;2,4,4,6,6-trimethylheptane-2-thiolate
Uniqueness
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is unique due to the specific steric and electronic properties imparted by the 2,4,4,6,6-pentamethylheptane-2-thiolate ligand. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
43126-83-6 |
|---|---|
分子式 |
C12H25AgS |
分子量 |
309.26 g/mol |
IUPAC名 |
silver;2,4,4,6,6-pentamethylheptane-2-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-10(2,3)8-11(4,5)9-12(6,7)13;/h13H,8-9H2,1-7H3;/q;+1/p-1 |
InChIキー |
WNYXGRDJGRANQR-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)[S-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


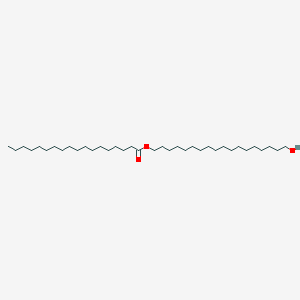
![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
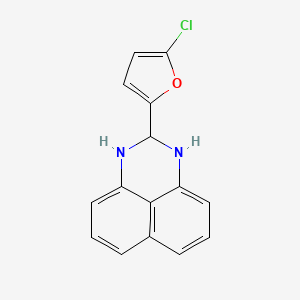
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
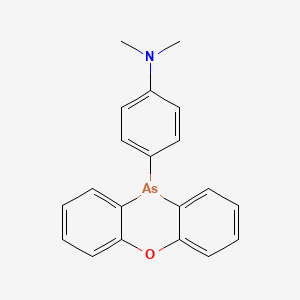
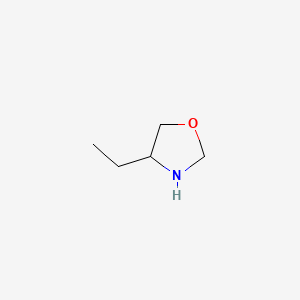

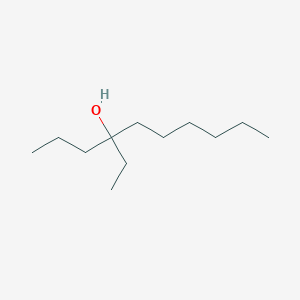


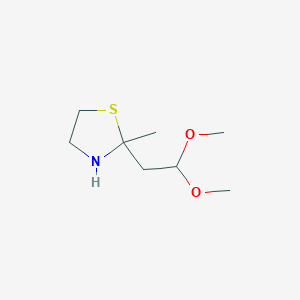
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
